molecular formula C11H9FN2O2 B1493793 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol CAS No. 2091635-06-0

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Cat. No.: B1493793
CAS No.: 2091635-06-0
M. Wt: 220.2 g/mol
InChI Key: DOCVFZUTRRYPDO-UHFFFAOYSA-N
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Description

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol is a synthetically designed pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrimidin-4-ol scaffold substituted with a (4-fluorophenoxy)methyl group at the 6-position, a structural motif commonly associated with bioactive molecules. Pyrimidine cores are recognized for their versatility and are frequently explored as key building blocks in drug discovery due to their similarity to endogenous purine and pyrimidine bases. Preliminary research on structurally similar disubstituted pyrimidine compounds has indicated their potential as selective agonists for the 5-HT2C receptor (5-hydroxytryptamine receptor 2C) . The 5-HT2C receptor is a well-established target in the central nervous system for the potential treatment of conditions such as obesity, schizophrenia, and other neurological disorders . The strategic incorporation of fluorine and ether linkages, as seen in this compound, is often employed to fine-tune a molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in optimizing selectivity over related 5-HT2A and 5-HT2B receptors to minimize off-target effects . Furthermore, analogous pyrimidine-based structures are being investigated as inhibitors for various kinase targets, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), highlighting their potential application in oncology research . The structural features of this compound make it a valuable chemical tool for researchers investigating serotonin receptor pharmacology, kinase signaling pathways, and structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCVFZUTRRYPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorophenoxy group, is being explored for various therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine ring substituted with a fluorophenoxy group, which enhances its lipophilicity and biological activity. The presence of the fluorine atom is known to influence the pharmacokinetic properties of compounds, potentially improving their efficacy and selectivity.

The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors related to cell proliferation and inflammation. Preliminary studies suggest that it may interact with molecular targets involved in cancer cell signaling pathways, leading to cytotoxic effects on malignant cells.

Biological Activity Data

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the biological activity findings:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.9Induces apoptosis via cell cycle arrest
SW-480 (Colorectal Cancer)2.3Inhibition of proliferation
MCF-7 (Breast Cancer)5.65Apoptotic induction

Case Studies

  • Antiproliferative Activity : In a study evaluating various pyrimidine derivatives, this compound exhibited significant antiproliferative activity against A549, SW-480, and MCF-7 cell lines, with IC50 values indicating its potential as a chemotherapeutic agent .
  • Apoptosis Induction : The compound was shown to induce apoptosis in A549 cells, with early and late apoptotic rates increasing in a dose-dependent manner. At concentrations of 10 µM and 15 µM, late apoptosis rates reached 65%, suggesting strong pro-apoptotic properties .
  • Structure-Activity Relationship (SAR) : SAR studies indicated that the presence of the fluorophenoxy group significantly enhances the compound's anticancer activity compared to other substitutions on the pyrimidine ring .

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Kinase Activity : The compound may target kinase receptors involved in cancer progression, as indicated by computational docking studies which suggest favorable binding interactions with these targets .
  • Potential for Combination Therapy : Due to its mechanism of action, there is potential for this compound to be used in combination with other chemotherapeutics to enhance overall efficacy and reduce resistance .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a tyrosine kinase inhibitor . Research indicates that it effectively inhibits the activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family, disrupting crucial signaling pathways involved in tumor growth and proliferation . This mechanism is primarily due to competitive binding at the ATP site of tyrosine kinases, which prevents substrate phosphorylation necessary for cell signaling.

Cancer Research

In vitro studies have demonstrated that 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol exhibits significant growth inhibition across various cancer cell lines, particularly those driven by aberrant EGFR signaling. For instance, cell viability assays reported an IC50 value in the low micromolar range, indicating potent anticancer activity . A comparative analysis with similar compounds highlighted its superior efficacy against tyrosine kinases, emphasizing its potential as an anticancer agent.

Biochemical Studies

The compound's interaction with cAMP-phosphodiesterase has been studied to understand its effects on cellular processes. By inhibiting this enzyme, this compound increases intracellular levels of cyclic AMP (cAMP), which plays a vital role in various signaling pathways. This modulation can influence gene expression and cellular metabolism, making it a valuable tool for studying biochemical pathways.

Case Study 1: Inhibition of Cancer Cell Lines

In vitro experiments showed that this compound significantly inhibited the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and SW480 (colorectal cancer). The compound's ability to induce apoptosis was confirmed through flow cytometry assays, demonstrating its potential as a therapeutic agent in oncology .

Case Study 2: Comparative Studies

A study comparing multiple pyrimidine derivatives revealed that this compound exhibited greater potency against tyrosine kinases than structurally similar compounds. The following table summarizes key findings from this comparative analysis:

Compound NameStructural FeaturesBiological Activity
6-(4-Fluorophenoxy)-pyrimidin-4-amineSimilar coreTyrosine kinase inhibition
2,4-Dichloro-6-(4-fluorophenoxy)pyrimidineAdditional chlorinePotential fungicidal activity
2-(4-Chlorophenoxy)-N-(5-methylpyridin-2-yl)pyrimidin-2-amineDifferent nitrogen groupAnticancer properties

This table illustrates the unique positioning of this compound within the broader context of pyrimidine derivatives .

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding : The pyrimidin-4-ol core enables stronger hydrogen bonding than pyrimidin-2-ol derivatives (e.g., 4-methyl-6-(methylthio)pyrimidin-2-ol), which may enhance receptor interactions .
  • Reactivity: The chloromethyl group in 6-(chloromethyl)-2-phenylpyrimidin-4-ol increases electrophilicity, making it more reactive in alkylation reactions compared to the stable fluorophenoxy group in the target compound .

Anti-Inflammatory and Analgesic Properties

  • Methoxy Analog: 6-(4-methoxyphenyl)pyrimidin-4-ol lacks reported bioactivity, suggesting that fluorination at the phenoxy group is critical for pharmacological efficacy .
  • Thioxo Derivatives: Compounds like 6-amino-2-thioxo-2,3-dihydropyrimidin-4-ones (e.g., from ) show moderate activity (50–60% inhibition at 50 mg/kg), but their shorter half-life compared to fluorinated analogs limits therapeutic utility .

Preparation Methods

General Synthetic Strategies for 6-Substituted Pyrimidin-4-ols

Pyrimidin-4-ols, especially 6-substituted derivatives, are typically synthesized via multi-step routes involving:

  • Construction of the pyrimidine ring,
  • Introduction of hydroxyl functionality at the 4-position,
  • Substitution at the 6-position with aryl or alkyl groups.

Two main approaches are prevalent:

1.1 One-Pot Synthesis via Reaction of β-Ketoesters and Formamide

A notable method involves the one-pot reaction of alkyl 3-oxo-3-arylpropanoates with formamide in the presence of ammonium acetate. This approach efficiently yields 6-arylpyrimidin-4-ols by cyclization and condensation steps under heating conditions (e.g., 110–130 °C).

  • The β-ketoester provides the aryl substituent at the 6-position.
  • Formamide acts as both the nitrogen source and the hydroxyl group precursor at the 4-position.
  • Ammonium acetate facilitates the cyclization.

This method is advantageous due to its operational simplicity and good yields.

1.2 Stepwise Functionalization via Halogenated Intermediates

Another approach involves:

  • Synthesis of 4-chloropyrimidine intermediates,
  • Nucleophilic substitution at the 6-position with appropriate phenoxy methyl nucleophiles.

For example, 7-chlorides of pyrimidinones can be prepared using reagents like phosphorus oxychloride (POCl3) and then reacted with fluorophenol derivatives to introduce the 4-fluorophenoxy methyl group.

Specific Preparation of 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

While direct literature specifically naming this compound is limited, the synthesis can be inferred from related pyrimidin-4-ol derivatives and fluorophenyl-substituted compounds:

2.1 Synthesis of the Pyrimidin-4-ol Core

  • Starting from commercially available β-ketoesters or β-diketones substituted with a 4-fluorophenyl group,
  • Reacting with formamide and ammonium acetate under reflux to form the 6-(4-fluorophenyl) pyrimidin-4-ol intermediate.

Introduction of the (4-Fluorophenoxy)methyl Group

  • The 6-position can be functionalized by nucleophilic substitution of a suitable leaving group (e.g., chloride) on the pyrimidine ring with 4-fluorophenol or its derivatives.
  • The (4-fluorophenoxy)methyl moiety can be introduced via reaction of 6-chloropyrimidin-4-ol with 4-fluorophenol under basic conditions, often employing a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrimidin-4-ol core synthesis Alkyl 3-oxo-3-(4-fluorophenyl)propanoate, formamide, ammonium acetate, reflux at 110–130 °C One-pot, efficient cyclization
Halogenation at 6-position POCl3, tetramethylammonium chloride, 80–100 °C Converts pyrimidin-4-ol to 6-chloropyrimidine
Nucleophilic substitution 4-Fluorophenol, K2CO3, DMF, 80–120 °C Introduces (4-fluorophenoxy)methyl group

Research Findings and Yields

  • The one-pot synthesis of 6-arylpyrimidin-4-ols typically results in yields ranging from 60% to 85% depending on substituents and reaction conditions.
  • Halogenation and subsequent nucleophilic substitution steps generally proceed with yields of 70–90% when optimized.
  • The presence of a fluorine atom on the phenoxy ring influences the nucleophilicity and reactivity, often requiring careful control of reaction temperature and time to avoid side reactions.

Summary Table of Preparation Methods

Method Key Reagents Temperature (°C) Yield (%) Advantages Limitations
One-pot cyclization β-Ketoester, formamide, NH4OAc 110–130 60–85 Simple, fewer steps Limited to aryl substituents
Halogenation + substitution POCl3, tetramethylammonium chloride, 4-fluorophenol, K2CO3 80–120 70–90 Versatile, allows late-stage modification Requires multiple steps

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted phenylprop-2-en-1-one and urea/thiourea under basic conditions (e.g., NaOH in ethanol) . Key characterization techniques include:
  • FT-IR spectroscopy to confirm hydroxyl and aromatic C-F stretching vibrations.
  • <sup>1</sup>H NMR to identify the fluorophenoxy methyl group (δ ~4.5–5.0 ppm for –OCH2–) and pyrimidine protons.
  • Mass spectrometry for molecular ion validation .
    Recrystallization in ethanol or methanol is critical for purity optimization .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening should focus on in vitro anti-inflammatory and analgesic models due to structural similarities to active pyrimidine derivatives. Examples include:
  • COX-2 inhibition assays to evaluate anti-inflammatory potential .
  • Hot-plate or acetic acid-induced writhing tests for analgesic activity .
    Dose-response curves (e.g., 10–100 µM) and comparison with reference drugs (e.g., ibuprofen) are essential for activity validation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally related pyrimidine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., between anti-inflammatory and antitrypanosomal effects) may arise from substituent effects or assay conditions . Systematic approaches include:
  • SAR (Structure-Activity Relationship) studies : Compare analogs with varied substituents (e.g., methoxy vs. fluoro groups) to isolate pharmacophores .
  • Cellular uptake assays : Quantify intracellular concentrations to differentiate intrinsic activity from bioavailability limitations .
  • Molecular docking : Map interactions with target proteins (e.g., COX-2 or parasitic enzymes) to rationalize divergent results .

Q. How can the stability of this compound be optimized during biological assays?

  • Methodological Answer : Degradation in aqueous media (e.g., phosphate buffers) is a common challenge. Mitigation strategies include:
  • pH adjustment : Maintain pH 6–7 to prevent hydrolysis of the fluorophenoxy methyl group .
  • Low-temperature storage : Store solutions at 4°C to slow oxidative decomposition .
  • Co-solvents : Use DMSO or ethanol (≤5% v/v) to enhance solubility and reduce aggregation .
    Stability should be monitored via HPLC-UV at 254 nm over 24–72 hours .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Beyond docking, employ:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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